molecular formula C21H22F6N4O3 B11595415 7-(2-cyclohexylethyl)-1-(furan-2-ylmethyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

7-(2-cyclohexylethyl)-1-(furan-2-ylmethyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B11595415
M. Wt: 492.4 g/mol
InChI Key: ZIQHTZNWRHWHIR-UHFFFAOYSA-N
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Description

7-(2-CYCLOHEXYLETHYL)-1-[(FURAN-2-YL)METHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a cyclohexylethyl group, and bis(trifluoromethyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-CYCLOHEXYLETHYL)-1-[(FURAN-2-YL)METHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the furan ring and the cyclohexylethyl group. The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones or the Paal-Knorr synthesis. The cyclohexylethyl group can be introduced via alkylation reactions.

The key step in the synthesis is the formation of the pyrimido[4,5-d][1,3]diazine core, which can be achieved through a condensation reaction between a suitable diamine and a diketone

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(2-CYCLOHEXYLETHYL)-1-[(FURAN-2-YL)METHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 7-(2-CYCLOHEXYLETHYL)-1-[(FURAN-2-YL)METHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The furan ring and trifluoromethyl groups may play a role in its binding affinity to certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-CYCLOHEXYLETHYL)-1-[(FURAN-2-YL)METHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is unique due to its combination of a furan ring, a cyclohexylethyl group, and bis(trifluoromethyl) groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22F6N4O3

Molecular Weight

492.4 g/mol

IUPAC Name

7-(2-cyclohexylethyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H22F6N4O3/c22-20(23,24)19(21(25,26)27)15-16(28-14(30-19)9-8-12-5-2-1-3-6-12)31(18(33)29-17(15)32)11-13-7-4-10-34-13/h4,7,10,12H,1-3,5-6,8-9,11H2,(H,28,30)(H,29,32,33)

InChI Key

ZIQHTZNWRHWHIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2=NC(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CO4)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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